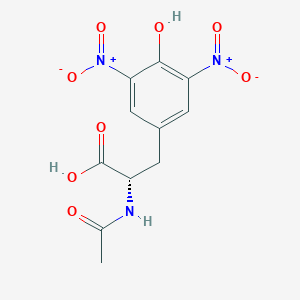

N-Acetyl-3,5-dinitro-L-tyrosine

Vue d'ensemble

Description

N-Acetyl-3,5-dinitro-l-tyrosine is a derivative of the amino acid tyrosine. It is known for its role as a pepsin inhibitor and has been utilized in various biochemical studies to understand enzyme-substrate interactions .

Applications De Recherche Scientifique

N-Acetyl-3,5-dinitro-l-tyrosine has several applications in scientific research:

Molecular Biology: Employed in studies involving protein synthesis and energy metabolism due to its structural similarity to tyrosine.

Medicinal Chemistry: Investigated for its potential therapeutic applications due to its ability to inhibit specific enzymes.

Industrial Applications: Potential use in the synthesis of other chemical compounds and as a reagent in various chemical reactions.

Mécanisme D'action

Target of Action

N-Acetyl-3,5-dinitro-l-tyrosine is primarily a pepsin inhibitor . Pepsin is a crucial enzyme in the stomach that breaks down proteins into smaller peptides. By inhibiting pepsin, this compound can affect protein digestion.

Mode of Action

The compound interacts with the active center of the pepsin enzyme , specifically the substrate-binding region . This interaction inhibits the enzyme’s ability to hydrolyze proteins, thereby reducing the breakdown of proteins into smaller peptides.

Result of Action

The primary molecular effect of this compound’s action is the inhibition of pepsin activity . This can lead to a decrease in protein digestion in the stomach. The cellular effects can include changes in the cells of the stomach lining, as these cells produce and release pepsin.

Analyse Biochimique

Biochemical Properties

N-Acetyl-3,5-dinitro-l-tyrosine is known to interact with various enzymes and proteins in biochemical reactions

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-3,5-dinitro-l-tyrosine typically involves the nitration of N-Acetyl-l-tyrosine. The process begins with the acetylation of l-tyrosine to form N-Acetyl-l-tyrosine, followed by nitration using a mixture of nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective nitration at the 3 and 5 positions of the aromatic ring .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product in high purity .

Analyse Des Réactions Chimiques

Types of Reactions

N-Acetyl-3,5-dinitro-l-tyrosine can undergo various chemical reactions, including:

Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or chemical reductants such as tin(II) chloride.

Common Reagents and Conditions

Reduction: Common reagents include hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

Substitution: Reagents such as sodium methoxide or other strong nucleophiles can be used under basic conditions.

Major Products

Reduction: The major products are N-Acetyl-3,5-diamino-l-tyrosine.

Substitution: The products depend on the nucleophile used but typically involve the replacement of nitro groups with other functional groups.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-Acetyl-l-tyrosine: A precursor in the synthesis of N-Acetyl-3,5-dinitro-l-tyrosine, used in studies of protein synthesis and energy metabolism.

3,5-Dinitro-l-tyrosine: Similar in structure but lacks the acetyl group, used in biochemical studies.

N-Acetyl-5-chloro-3-nitro-l-tyrosine: Another derivative with different substituents, used in crystallographic studies.

Uniqueness

This compound is unique due to its dual nitro groups, which confer specific chemical reactivity and biological activity. This makes it particularly useful in enzyme inhibition studies and as a reagent in various chemical reactions .

Activité Biologique

N-Acetyl-3,5-dinitro-l-tyrosine (NADNT) is a modified derivative of the amino acid tyrosine, notable for its unique biochemical properties and applications in various fields of research. This article explores the biological activity of NADNT, focusing on its mechanisms of action, biochemical interactions, and implications in scientific research.

Overview of this compound

NADNT is characterized by the presence of two nitro groups at the 3 and 5 positions of its aromatic ring, along with an acetyl group. Its chemical formula is with a molecular weight of approximately 293.17 g/mol. The compound serves as a pepsin inhibitor , which has significant implications for protein digestion and enzyme-substrate interactions in biochemical studies.

NADNT primarily functions as an inhibitor of pepsin, a key enzyme involved in protein digestion. The mechanism involves:

- Binding to Pepsin : NADNT interacts with the active site of the pepsin enzyme, specifically targeting the substrate-binding region. This interaction effectively inhibits the enzyme's activity, leading to decreased protein hydrolysis in the stomach.

- Impact on Protein Digestion : By inhibiting pepsin, NADNT alters the digestive process, which can have downstream effects on nutrient absorption and metabolism.

NADNT exhibits several important biochemical properties:

- Enzyme Interactions : It serves as an artificial substrate for enzymes such as tyrosine aminotransferase, although it shows zero activity with this enzyme compared to natural tyrosine.

- Hydrolysis and Elimination : Studies indicate that NADNT undergoes hydrolysis to release tyrosine; however, its elimination rates vary significantly between individuals with hepatic dysfunction and healthy subjects .

Research Applications

NADNT has been utilized in various scientific investigations:

- Biochemistry : It is employed to study enzyme-substrate interactions and the hydrolysis mechanisms related to pepsin.

- Molecular Biology : Researchers use NADNT to explore protein synthesis pathways and energy metabolism due to its structural similarity to tyrosine.

- Medicinal Chemistry : The compound's ability to inhibit specific enzymes makes it a candidate for therapeutic applications.

- Industrial Chemistry : NADNT is investigated for potential use as a reagent in synthesizing other chemical compounds.

Case Studies and Research Findings

Several studies highlight the biological activity and implications of NADNT:

- Pepsin Inhibition Studies : Research has demonstrated that NADNT effectively inhibits pepsin activity in vitro, leading to reduced protein digestion rates. This property is crucial for understanding digestive disorders and developing enzyme inhibitors for therapeutic purposes .

- Hepatic Dysfunction Impact : A study involving patients with hepatic dysfunction revealed that while NADNT's elimination was not grossly affected by liver conditions, it did not significantly elevate plasma tyrosine levels post-infusion. This suggests that while NADNT can be used in parenteral nutrition formulations, its efficacy may be limited in certain patient populations .

Comparative Analysis

The following table summarizes key characteristics of various tyrosine derivatives compared with NADNT:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| This compound | Acetylated form with two nitro groups | Pepsin inhibitor; alters protein digestion |

| 3-Nitro-L-Tyrosine | One nitro group at position 3 | Less reactive; limited applications |

| 5-Nitro-L-Tyrosine | One nitro group at position 5 | Similar reactivity profile but fewer applications |

| 3,5-Diamino-L-Tyrosine | Amino groups replacing nitro groups | Enhanced biological activity compared to dinitro form |

Propriétés

IUPAC Name |

(2S)-2-acetamido-3-(4-hydroxy-3,5-dinitrophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O8/c1-5(15)12-7(11(17)18)2-6-3-8(13(19)20)10(16)9(4-6)14(21)22/h3-4,7,16H,2H2,1H3,(H,12,15)(H,17,18)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFKZKLOBRPCKTF-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC(=C(C(=C1)[N+](=O)[O-])O)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CC(=C(C(=C1)[N+](=O)[O-])O)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001021071 | |

| Record name | L-Tyrosine, N-acetyl-3,5-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001021071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20767-00-4 | |

| Record name | L-Tyrosine, N-acetyl-3,5-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001021071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.